3-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole
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Overview
Description
2-Chloro-4-fluorobenzyl [4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl] sulfide is an organic compound that features a combination of chloro, fluoro, benzyl, triazolyl, and thienylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluorobenzyl [4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl] sulfide typically involves multiple steps:
Preparation of 2-chloro-4-fluorobenzyl bromide: This intermediate can be synthesized by reacting 2-chloro-4-fluorobenzyl alcohol with hydrobromic acid in the presence of a base.
Formation of the triazole ring: The triazole ring can be formed through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluorobenzyl [4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl] sulfide can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom.
Cyclization reactions: The triazole ring can participate in cyclization reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to sulfoxides or sulfones.
Scientific Research Applications
2-Chloro-4-fluorobenzyl [4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl] sulfide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-chloro-4-fluorobenzyl [4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl] sulfide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzyl bromide: A precursor in the synthesis of the target compound.
2-Chloro-4-fluorobenzyl alcohol: Another related compound used in the synthesis.
4-Chloro-3-fluorobenzyl bromide: A structurally similar compound with different substitution patterns.
Uniqueness
The uniqueness of 2-chloro-4-fluorobenzyl [4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl] sulfide lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13ClFN3S2 |
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Molecular Weight |
353.9 g/mol |
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C15H13ClFN3S2/c1-20-14(8-12-3-2-6-21-12)18-19-15(20)22-9-10-4-5-11(17)7-13(10)16/h2-7H,8-9H2,1H3 |
InChI Key |
XLSFWIDLZJEJRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=C(C=C2)F)Cl)CC3=CC=CS3 |
Origin of Product |
United States |
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